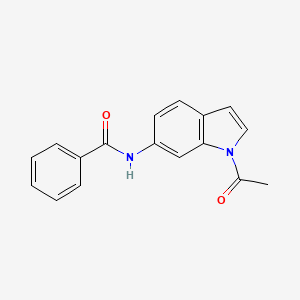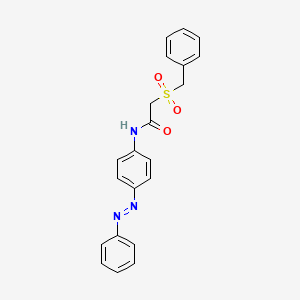![molecular formula C21H33Li3N7O16P3S B14114814 trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)
trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coenzyme A trilithium salt is a derivative of pantothenic acid and serves as an essential cofactor in living organisms. It plays a crucial role in carboxylic acid metabolism, including the metabolism of short and long-chain fatty acids. Coenzyme A trilithium salt is involved in the transport of acyl groups and the activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coenzyme A trilithium salt is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. This enzyme catalyzes the phosphorylation of pantothenate, which is a key step in the biosynthesis of coenzyme A .
Industrial Production Methods
Industrial production of coenzyme A trilithium salt involves the fermentation of microorganisms that have been genetically engineered to overproduce the enzyme pantothenate kinase. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate and purify the coenzyme A trilithium salt .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme A trilithium salt undergoes various types of reactions, including:
Acylation: It acts as a cofactor in enzymatic acyl-group transfer reactions.
Oxidation and Reduction: It participates in the synthesis and oxidation of fatty acids
Common Reagents and Conditions
Common reagents used in reactions involving coenzyme A trilithium salt include acyl-CoA synthetase and acetyl-CoA carboxylase. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from reactions involving coenzyme A trilithium salt include acetyl-CoA, malonyl-CoA, and other acyl-CoA derivatives .
Aplicaciones Científicas De Investigación
Coenzyme A trilithium salt has a wide range of scientific research applications, including:
Chemistry: It is used in the study of enzymatic acyl-group transfer reactions and fatty acid metabolism.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is involved in the study of metabolic disorders, such as diabetes and obesity, and is used in the development of therapeutic agents.
Industry: It is used in the production of various biochemicals and pharmaceuticals .
Mecanismo De Acción
Coenzyme A trilithium salt exerts its effects by facilitating the transfer of acyl groups in enzymatic reactions. It activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism. The molecular targets of coenzyme A trilithium salt include acyl-CoA synthetase and acetyl-CoA carboxylase .
Comparación Con Compuestos Similares
Similar Compounds
- Acetyl coenzyme A trisodium salt
- Crotonoyl coenzyme A trilithium salt
- Hexanoyl coenzyme A trilithium salt hydrate
- Malonyl coenzyme A lithium salt
Uniqueness
Coenzyme A trilithium salt is unique due to its role as a master regulator in carboxylic acid metabolism. It is involved in over a hundred different reactions and serves as the source of 4′-phosphopantetheine, which acts as a prosthetic group of carrier proteins of polyketide, fatty acid, and non-ribosomal peptide synthases .
Propiedades
Fórmula molecular |
C21H33Li3N7O16P3S |
|---|---|
Peso molecular |
785.4 g/mol |
Nombre IUPAC |
trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate |
InChI |
InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16?,20-;;;/m1.../s1 |
Clave InChI |
QSCBPHBAFBVXRK-HJKJOZROSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=NCCC(=NCCS)[O-])[O-])O |
SMILES canónico |
[Li+].[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=NCCC(=NCCS)[O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)


![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
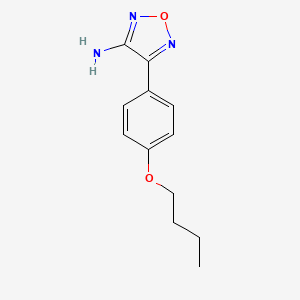
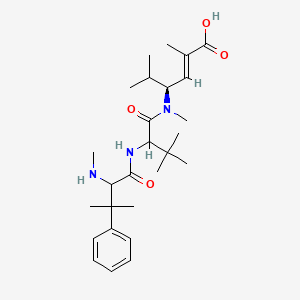
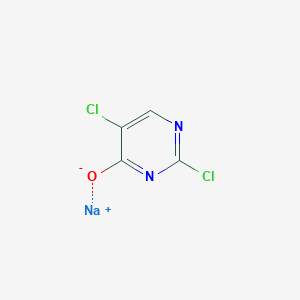
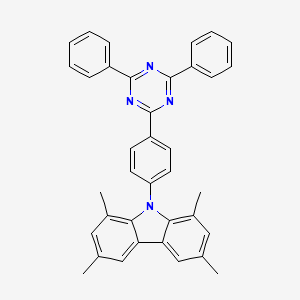


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)

